Tulobuterol
Overview
Description
Tulobuterol is a long-acting beta2-adrenergic receptor agonist primarily used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) . It is marketed in Japan as a transdermal patch under the name Hokunalin tape . The compound is known for its ability to relax airway muscles, making breathing easier for patients with respiratory conditions .
Mechanism of Action
Target of Action
Tulobuterol primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of smooth muscle relaxation and bronchodilation, making it a key target in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Mode of Action
As a long-acting Beta-2 adrenergic receptor agonist, this compound binds to these receptors and activates them . This activation leads to a cascade of biochemical events that result in the relaxation of smooth muscle in the airways, thereby facilitating easier breathing .
Biochemical Pathways
Upon activation of the Beta-2 adrenergic receptor, the primary biochemical pathway affected is the cyclic adenosine monophosphate (cAMP) pathway. The activation of this pathway leads to a decrease in intracellular calcium levels, causing smooth muscle relaxation and bronchodilation .
Pharmacokinetics
The pharmacokinetics of this compound is characterized by its method of administration. When administered transdermally as a patch, this compound is steadily released over 24 hours . The serum concentration of this compound peaks in the early morning, which helps suppress the morning dip in pulmonary function . This steady release also prevents steep increases in plasma drug levels, reducing the risk of adverse events .
Result of Action
The primary result of this compound’s action is bronchodilation, which is the widening of the bronchi and bronchioles in the lungs . This bronchodilation facilitates easier breathing and is particularly beneficial in the management of conditions like asthma and COPD .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, when the this compound patch is applied to the skin at bedtime, the serum concentration of this compound peaks in the early morning, effectively managing the morning dip in pulmonary function . This suggests that the timing of administration can significantly impact the drug’s efficacy.
Biochemical Analysis
Biochemical Properties
Tulobuterol functions as a selective beta2-adrenergic receptor agonist, which means it binds to and activates beta2-adrenergic receptors. These receptors are predominantly found in the smooth muscles of the airways, where this compound induces bronchodilation by relaxing the muscles . The interaction between this compound and beta2-adrenergic receptors involves the activation of adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . This cascade ultimately results in the relaxation of bronchial smooth muscle.
Cellular Effects
This compound exerts significant effects on various cell types, particularly those in the respiratory system. By activating beta2-adrenergic receptors on airway smooth muscle cells, this compound promotes muscle relaxation and bronchodilation . Additionally, this compound influences cell signaling pathways by increasing cAMP levels, which can modulate gene expression and cellular metabolism . This modulation can lead to reduced inflammation and improved airway function in patients with asthma and COPD .
Molecular Mechanism
At the molecular level, this compound binds to beta2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). This binding activates the Gs protein, which in turn stimulates adenylate cyclase to convert ATP into cAMP . The elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of various target proteins that mediate muscle relaxation and anti-inflammatory effects . This compound’s ability to increase cAMP levels is central to its therapeutic action in bronchodilation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors in its efficacy. Studies have shown that this compound maintains its bronchodilatory effects for extended periods, making it suitable for long-term management of respiratory conditions . The transdermal patch formulation of this compound provides a steady release of the drug over 24 hours, ensuring consistent therapeutic levels .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Lower doses of this compound have been shown to effectively induce bronchodilation without significant adverse effects . Higher doses can lead to toxic effects, including tachycardia and tremors . The therapeutic window of this compound is thus crucial in determining the appropriate dosage for clinical use.
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions . The major metabolic pathways involve the cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of this compound are excreted mainly through the urine. Understanding these metabolic pathways is essential for optimizing dosing regimens and minimizing potential drug interactions.
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The drug’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily. This compound’s interaction with transport proteins, such as P-glycoprotein, can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with beta2-adrenergic receptors on the cell membrane . The drug’s activity is dependent on its ability to reach these receptors and initiate the signaling cascade that leads to bronchodilation. Post-translational modifications of the receptors can also influence this compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tulobuterol involves several key steps. One common method starts with the oxidation of 2’-chloroacetophenone using selenium dioxide to produce o-chlorophenylglyoxal . This intermediate is then condensed with tert-butylamine to form an imine, which is subsequently reduced with sodium borohydride to yield this compound . Another method involves the bromination, reduction, and amination of 2-chloroacetophenone .
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity solvents and reagents to ensure the final product meets strict pharmacopoeial standards . The process typically includes steps such as crystallization and purification to achieve the desired purity and stability .
Chemical Reactions Analysis
Types of Reactions: Tulobuterol undergoes various chemical reactions, including oxidation, reduction, and substitution . For example, the oxidation of 2’-chloroacetophenone is a crucial step in its synthesis .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include selenium dioxide for oxidation, tert-butylamine for condensation, and sodium borohydride for reduction . The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed: The major product formed from these reactions is this compound itself, which is then further purified and processed for pharmaceutical use .
Scientific Research Applications
Tulobuterol has a wide range of scientific research applications. In medicine, it is used as a bronchodilator for the treatment of asthma and COPD . Its long-acting properties make it suitable for chronic management of these conditions . In chemistry, this compound serves as a model compound for studying beta2-adrenergic receptor agonists . It is also used in the development of transdermal drug delivery systems .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to tulobuterol include other beta2-adrenergic receptor agonists such as salbutamol, formoterol, and salmeterol . These compounds also act as bronchodilators and are used in the treatment of respiratory conditions .
Uniqueness: What sets this compound apart is its long-acting nature and its availability as a transdermal patch . This delivery method provides a steady release of the drug over 24 hours, improving patient adherence and reducing the risk of adverse events associated with fluctuating drug levels .
Properties
IUPAC Name |
2-(tert-butylamino)-1-(2-chlorophenyl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREYLAVBNPACJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC=CC=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56776-01-3 (hydrochloride) | |
Record name | Tulobuterol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7048457 | |
Record name | Tulobuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41570-61-0 | |
Record name | (±)-Tulobuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41570-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tulobuterol [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041570610 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tulobuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12248 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tulobuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41570-61-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TULOBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/591I9SU0F7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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